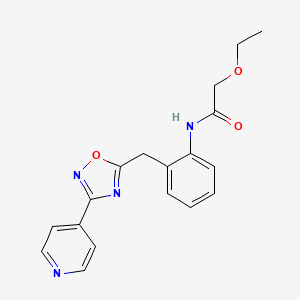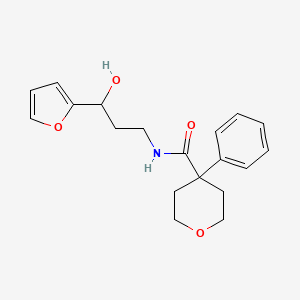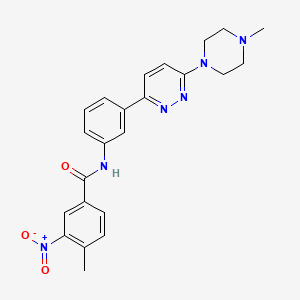![molecular formula C20H19N5O2S B2653050 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1209853-54-2](/img/structure/B2653050.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a novel class of M4 positive allosteric modulators . It has been studied for its potential in modulating the muscarinic 4 (M4) receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored by techniques such as thin layer chromatography (TLC) .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives The compound has been utilized in the synthesis and characterization of a variety of new chemical entities. For example, Hassan, Hafez, and Osman (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating its potential as a precursor in the creation of pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research highlights the compound's relevance in medicinal chemistry, particularly in the design of cancer therapeutics.
Antimicrobial and Anti-inflammatory Activities Derivatives of the compound have also been investigated for their antimicrobial and anti-inflammatory properties. Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives and evaluated their efficacy as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. Their findings suggest that certain derivatives exhibit significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies are crucial for the development of new therapeutic agents targeting pain and inflammation.
Antituberculosis Activity The exploration of novel therapeutic agents for tuberculosis (TB) treatment has also incorporated this compound. For instance, novel heterocyclic compounds derived from the base compound have been designed and synthesized to investigate their activity against Mycobacterium tuberculosis. The development of these derivatives signifies an innovative approach to combatting TB, which remains a major global health challenge (Jeankumar et al., 2013).
Anticancer Research Continuing with its potential in anticancer research, derivatives of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. Studies like those conducted by Hassan, Hafez, Osman, and Ali (2015) offer insights into the structure-activity relationships necessary for the development of effective anticancer agents, providing a foundation for future drug discovery efforts (Hassan, Hafez, Osman, & Ali, 2015).
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(22-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-24(2)23-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFWHSRZQVSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methyl-1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2652967.png)

![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)
![1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2652981.png)
![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)


![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)